molecular formula C26H22N2O6 B2918012 ethyl 4-[5-(2-cyano-2-{[2-(ethoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate CAS No. 379714-57-5

ethyl 4-[5-(2-cyano-2-{[2-(ethoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate

Cat. No.: B2918012
CAS No.: 379714-57-5
M. Wt: 458.47
InChI Key: HUWGDGFOXASFSQ-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(2-cyano-2-{[2-(ethoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a benzoate ester, and a cyano group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-(2-cyano-2-{[2-(ethoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the cyano group: This step often involves a nucleophilic substitution reaction using a cyanide source.

    Coupling with benzoate ester: This can be done using esterification reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(2-cyano-2-{[2-(ethoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[5-(2-cyano-2-{[2-(ethoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[5-(2-cyano-2-{[2-(ethoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[5-(2-cyano-2-{[2-(ethoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[5-(2-cyano-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c1-3-32-25(30)18-11-9-17(10-12-18)23-14-13-20(34-23)15-19(16-27)24(29)28-22-8-6-5-7-21(22)26(31)33-4-2/h5-15H,3-4H2,1-2H3,(H,28,29)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWGDGFOXASFSQ-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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